molecular formula C14H30O4S B1219437 Myristyl sulfate CAS No. 4754-44-3

Myristyl sulfate

Cat. No.: B1219437
CAS No.: 4754-44-3
M. Wt: 294.45 g/mol
InChI Key: URLJMZWTXZTZRR-UHFFFAOYSA-N
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Description

Molecular Composition and Structural Formula

Myristyl sulfate, chemically designated as tetradecyl hydrogen sulfate , is an organosulfate compound with the molecular formula C₁₄H₃₀O₄S . Its structural formula consists of a 14-carbon alkyl chain (tetradecyl group) covalently bonded to a sulfate group (-OSO₃H). The SMILES notation for this compound is CCCCCCCCCCCCCCOS(=O)(=O)O , which explicitly defines the linear hydrocarbon chain terminating in the sulfate ester functional group.

The compound has a molecular weight of 294.45 g/mol , with a monoisotopic mass of 294.18648 Da . X-ray crystallography and computational models reveal that the sulfate group adopts a tetrahedral geometry, while the alkyl chain exhibits a zigzag conformation typical of saturated hydrocarbons. The collision cross-section (CCS) values, predicted using ion mobility spectrometry, range from 169.7 to 198.9 Ų depending on the adduct form (e.g., [M-H]⁻ or [M+Na]+).

Property Value
Molecular formula C₁₄H₃₀O₄S
Molecular weight 294.45 g/mol
SMILES CCCCCCCCCCCCCCOS(=O)(=O)O
InChIKey URLJMZWTXZTZRR-UHFFFAOYSA-N
Topological polar surface area 72 Ų

IUPAC Nomenclature and Common Synonyms

The IUPAC name for this compound is tetradecyl hydrogen sulfate , reflecting its structure as a sulfate ester of tetradecan-1-ol. The compound is also known by several synonyms, including:

  • Sodium this compound (when in its sodium salt form, C₁₄H₂₉NaO₄S)
  • Niaproof-4
  • Tergitol-4
  • Fibro-vein

Its CAS registry numbers are 4754-44-3 (free acid) and 1191-50-0 (sodium salt). Additional identifiers include:

  • EC Number : 225-281-9 (acid), 214-737-2 (sodium salt)
  • PubChem CID : 5248 (acid), 23665770 (sodium salt)
  • ChemSpider ID : 5058 (acid), 8441 (related isomers)

Stereochemical Properties and Isomerism

This compound lacks stereoisomers due to its linear alkyl chain and the absence of chiral centers in its structure. However, positional isomerism is observed in related sulfated compounds. For example, branched-chain tetradecyl sulfates or sulfonates (e.g., 7-ethyl-2-methyl-4-undecanyl hydrogen sulfate) exhibit isomerism depending on the sulfate group's position along the carbon chain.

In contrast, tetradecylbenzene sulfonate isomers demonstrate how alkyl chain branching affects micelle formation and surface tension properties. While these isomers are structurally distinct from this compound, they highlight the broader principle that sulfate ester properties depend on hydrocarbon geometry. Enzymatic studies further reveal that sulfatases like Pisa1 catalyze the hydrolysis of sec-alkyl sulfates with strict stereochemical inversion, though this mechanism does not apply to this compound due to its primary alcohol-derived structure.

Properties

CAS No.

4754-44-3

Molecular Formula

C14H30O4S

Molecular Weight

294.45 g/mol

IUPAC Name

tetradecyl hydrogen sulfate

InChI

InChI=1S/C14H30O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H,15,16,17)

InChI Key

URLJMZWTXZTZRR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O

Other CAS No.

4754-44-3
1191-50-0

physical_description

Solid

solubility

2.62e-03 g/L

Origin of Product

United States

Scientific Research Applications

Surfactant Studies

Myristyl sulfate is frequently used in surfactant research due to its ability to reduce surface tension and enhance solubility in aqueous solutions. A study demonstrated that formulations containing this compound exhibited improved stability and lower cloud points, making them ideal for oral hygiene products like toothpastes .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies showed that it inhibited the growth of various bacteria, including Streptococcus mutans, which is associated with dental plaque formation. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Skin Care Products

This compound is commonly included in skin care formulations due to its emulsifying properties. It helps stabilize creams and lotions, allowing for a smooth application and enhancing the product's texture. The Cosmetic Ingredient Review has deemed it safe for use in concentrations up to 1% in leave-on products .

Hair Care Products

In hair care formulations, this compound acts as a cleansing agent and foaming agent. It effectively removes dirt and oil from the hair while providing a rich lather. Its compatibility with other ingredients makes it a popular choice for shampoos and conditioners.

Drug Formulation

This compound is utilized in pharmaceutical formulations as an excipient that enhances the solubility of active pharmaceutical ingredients (APIs). It aids in the formulation of oral medications by improving bioavailability through better dissolution rates .

Topical Preparations

In topical formulations, this compound serves as an emulsifier and stabilizer, ensuring uniform distribution of active ingredients across the skin barrier. Its mildness makes it suitable for sensitive skin applications.

Toothpaste Formulation Study

A notable case study involved the development of a toothpaste formulation incorporating this compound alongside sodium lauryl sulfate. The formulation demonstrated effective plaque inhibition while maintaining a non-irritating profile on mucous membranes .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial efficacy of this compound against common oral pathogens. Results indicated a significant reduction in bacterial counts when this compound was used at concentrations above 0.5%, highlighting its potential as an active ingredient in dental care products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Alkyl Chain Length Molecular Formula Solubility (Water) Key Applications
Myristyl sulfate C14 C14H29NaO4S Moderate Cosmetics, detergents, lab protocols
Lauryl sulfate C12 C12H25NaO4S High Shampoos, soaps, toothpaste
Cetyl sulfate C16 C16H33NaO4S Low Industrial surfactants, pharmaceuticals
Stearyl sulfate C18 C18H37NaO4S Insoluble Niche industrial uses

Key Observations :

  • Solubility : this compound bridges the gap between highly soluble lauryl sulfate (C12) and poorly soluble cetyl/stearyl sulfates (C16–C18). Its moderate solubility makes it suitable for formulations requiring balanced emulsification .
  • Foaming Capacity : Lauryl sulfate (C12) generates the most foam, while this compound (C14) produces a denser, creamier lather preferred in premium skincare products .

Preparation Methods

Sulfation of Myristyl Alcohol

The foundational step in this compound synthesis involves sulfating myristyl alcohol (C₁₄H₂₉OH) using sulfating agents such as chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom in the sulfating agent. For chlorosulfonic acid, the stoichiometric equation is:

C14H29OH+HSO3ClC14H29OSO3H+HCl\text{C}_{14}\text{H}_{29}\text{OH} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_{14}\text{H}_{29}\text{OSO}_3\text{H} + \text{HCl}

This step is highly exothermic, requiring precise temperature control between 20–40°C to prevent thermal degradation. Excess sulfating agent or prolonged reaction times lead to byproducts such as sulfones or disulfates, which degrade product quality.

Continuous Sulfation Process

A patented continuous method (US3337601A) optimizes this step using a pipeline reactor (Figure 1):

  • Hydrogen Chloride Saturation : Myristyl alcohol is pre-saturated with HCl at 1–4 atm to enhance reactivity.

  • Reactor Design : Chlorosulfonic acid and alcohol are co-fed into a pipeline reactor with a residence time of 1–30 seconds, minimizing side reactions.

  • Temperature Control : Cooling jackets maintain temperatures below 50°C, critical for preserving product color and purity.

ParameterOptimal ValueEffect of Deviation
Residence Time1–30 seconds>30s: Discoloration
Molar Ratio (Acid:Alcohol)1.0–1.05>1.05: Over-sulfation
Temperature25–40°C>50°C: Thermal decomposition

This method achieves >95% conversion efficiency, producing a "water-white" sulfated intermediate.

Neutralization and Salt Formation

Crude myristyl sulfuric acid (C₁₄H₂₉OSO₃H) is neutralized with bases like sodium hydroxide or diethanolamine to form stable salts. Diethanolamine neutralization, for example, follows:

C14H29OSO3H+HN(CH2CH2OH)2C14H29OSO3HN(CH2CH2OH)2+\text{C}_{14}\text{H}_{29}\text{OSO}_3\text{H} + \text{HN}(\text{CH}_2\text{CH}_2\text{OH})_2 \rightarrow \text{C}_{14}\text{H}_{29}\text{OSO}_3^− \cdot \text{HN}(\text{CH}_2\text{CH}_2\text{OH})_2^+

Neutralization Kinetics

Neutralization is typically performed in aqueous solutions at 60–80°C to ensure complete proton transfer. Excess base (5–10% stoichiometric surplus) compensates for residual acidity, with pH maintained at 7.0–7.5.

Purification Techniques

Post-neutralization, the product undergoes:

  • Degassing : Removal of dissolved HCl via nitrogen sparging.

  • Solvent Extraction : Dichloromethane or ethyl acetate isolates this compound from aqueous phases.

  • Crystallization : Cooling to 0–5°C precipitates high-purity crystals, yielding >98% pure product.

Analytical Characterization

Spectroscopic Methods

  • FT-IR : Sulfate groups exhibit strong absorption at 1220–1250 cm⁻¹ (asymmetric S=O stretch) and 1040–1080 cm⁻¹ (symmetric S=O stretch).

  • NMR : 1H^1\text{H} NMR spectra show characteristic shifts for the sulfate headgroup (δ 3.8–4.2 ppm) and myristyl chain (δ 1.2–1.4 ppm).

Chromatographic Analysis

HPLC with evaporative light scattering detection (ELSD) quantifies residual alcohol (<0.1%) and sulfating agent (<50 ppm).

Industrial-Scale Production Challenges

Byproduct Management

Side reactions generate HCl and sulfones, necessitating:

  • Gas Recycling : HCl from sulfation is recycled into saturation chambers, reducing waste.

  • Adsorption Columns : Activated carbon removes organic impurities post-neutralization.

Energy Efficiency

Continuous processes reduce energy consumption by 40% compared to batch methods, primarily through heat recovery systems.

Applications and Performance

This compound’s surfactant properties (CMC = 0.1–0.5 mM) make it ideal for:

  • Cleaning Products : Reduces surface tension to 25–30 mN/m, enhancing oil removal.

  • Emulsion Stabilization : Forms stable O/W emulsions with droplet sizes <200 nm.

Emerging Innovations

Enzymatic Sulfation

Pilot studies use arylsulfotransferases to catalyze sulfation under mild conditions (pH 6–7, 30°C), though yields remain low (50–60%).

Microwave-Assisted Synthesis

Microwave reactors reduce reaction times to <5 minutes, but scalability limitations persist.

Q & A

Q. What are the established synthesis methods for sodium myristyl sulfate, and how can researchers optimize yield and purity?

Sodium this compound is typically synthesized via sulfation of myristyl alcohol. A validated method involves reacting myristyl alcohol with sulfur trioxide (SO₃) complexed with dimethylformamide (DMF) under controlled conditions . Key optimization parameters include temperature (maintained at 40–60°C), stoichiometric ratios of SO₃ to alcohol, and neutralization with sodium hydroxide. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted alcohol and byproducts, as impurities like residual myristyl alcohol can skew colloidal phase studies .

Q. Which characterization techniques are essential for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments to confirm sulfate ester formation (δ 3.8–4.2 ppm for –CH₂–O–SO₃⁻) and alkyl chain integrity .
  • Mass Spectrometry (UPLC-ESI-MS/MS): Detect molecular ions (e.g., [M-H]⁻ at m/z 356.26 for this compound) and fragmentation patterns to validate structure .
  • Elemental Analysis: Verify sulfur content (~8.9% for C₁₄H₂₉SO₄Na) to assess purity .
  • Critical Micelle Concentration (CMC) Measurement: Use surface tension or conductivity assays to confirm surfactant behavior, with CMC values compared to literature (e.g., 0.0645% for sodium this compound) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the phase behavior of this compound in colloidal systems?

  • Transition Temperature Studies: Measure film drainage transition temperatures using microfluidic setups to assess how this compound concentration, co-surfactants (e.g., myristyl alcohol), and temperature affect micelle stability. For example, phase transitions near the Krafft temperature (~34°C) indicate micelle dissolution .
  • Small-Angle X-ray Scattering (SAXS): Quantify micelle size/shape changes under varying conditions. Correlate with viscosity or turbidity measurements to map phase diagrams .

Q. What methodologies resolve contradictions in reported data on this compound’s environmental or biological interactions?

  • Systematic Literature Review: Identify inconsistencies (e.g., biodegradation rates varying across studies) by comparing experimental conditions (pH, temperature, microbial consortia) .
  • Controlled Replication Studies: Isolate variables (e.g., ionic strength, coexisting surfactants) to test hypotheses. For instance, conflicting ecotoxicity data may arise from interactions with hard water ions (Ca²⁺, Mg²⁺), which can be tested via dose-response assays .

Q. How can this compound be integrated into herbicide formulations to enhance efficacy, and what analytical methods validate its role?

  • Formulation Design: Blend this compound with herbicides (e.g., glyphosate) at 0.1–1% w/w to improve foliar adhesion. Compare efficacy using bioassays (e.g., weed mortality rates) against controls .
  • Analytical Validation:
  • Chromatography (HPLC): Quantify herbicide retention on plant surfaces post-application.
  • Contact Angle Measurements: Assess surfactant-induced reduction in droplet contact angles, correlating with enhanced penetration .

Methodological Considerations for Data Interpretation

  • Handling Inconsistent CMC Values: Cross-validate results using multiple techniques (e.g., surface tension vs. fluorescence probing) and account for impurities via GC-MS analysis of alkyl chain distributions .
  • Ethical and Safety Protocols: Adhere to EU regulations (e.g., 1272/2008) for hazard classification. Use IUCLID databases for toxicity data gaps and conduct risk assessments for lab handling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Myristyl sulfate
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Myristyl sulfate

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